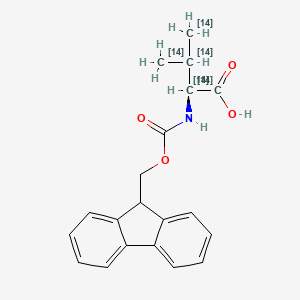

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

説明

“®-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid” is a compound that belongs to the class of organic compounds known as amino acids and derivatives . These are compounds containing an amino acid or a derivative thereof resulting from a reaction of an amino acid at the amino group or the carboxyl group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group is a common protecting group used in organic synthesis. It is particularly useful in the synthesis of complex molecules where selective reactions are necessary . The Boc group can be added to an amino acid under basic conditions, and can be removed using acid .Molecular Structure Analysis

The molecular structure of “®-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid” is characterized by the presence of a cyclobutyl ring, a carboxylic acid group, and a tert-butoxycarbonyl protected amino group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid” would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic, and the cyclobutyl ring could influence its steric properties .科学的研究の応用

Organic Chemistry

Application Summary

Boc-AA is used in the mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group, which is a common protective group for amines in organic synthesis .

Methods of Application

The deprotection involves using oxalyl chloride in methanol under room temperature conditions for 1–4 hours, achieving yields up to 90% .

Results

This method has been applied to a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates .

Medicinal Chemistry

Application Summary

In medicinal chemistry, Boc-AA is utilized for the synthesis of medicinally active compounds , such as dual inhibitors of IDO1 and DNA Pol gamma .

Methods of Application

The synthesis involves selective deprotection of the N-Boc group from compounds using oxalyl chloride, which acts through an electrophilic mechanism .

Results

The procedure yields medicinally active compounds that can serve as potential therapeutic agents .

Biochemistry

Application Summary

Boc-AA plays a role in peptide synthesis where the N-Boc group protects amino acids during the synthesis of peptides .

Methods of Application

Deprotection is achieved using hydrogen chloride in anhydrous dioxane solution for 30 minutes at room temperature, providing superior selectivity .

Results

The process is efficient and selective for N α-Boc groups in the presence of tert-butyl esters and ethers .

Pharmacology

Application Summary

In pharmacology, Boc-AA is involved in the development of pharmaceuticals by protecting functional groups during chemical reactions .

Methods of Application

The protection and deprotection strategies are crucial for the synthesis of complex molecules, often involving room temperature reactions .

Results

These methods contribute to the synthesis of pharmaceuticals with high yield and purity .

Biotechnology

Application Summary

Boc-AA is used in biotechnology for modifying biological molecules , such as enzymes or nucleic acids, to enhance their stability or activity .

Methods of Application

The modification often involves the introduction of the Boc group to protect certain functional groups during enzymatic reactions .

Results

This leads to the production of more stable or active biotechnological products .

Materials Science

Application Summary

In materials science, Boc-AA is applied in the creation of new materials with specific properties, such as polymers or coatings .

Methods of Application

The introduction of the Boc group can alter the physical and chemical properties of materials, often involving catalyst-free protocols .

Results

The result is materials with tailored properties for specific applications .

Each of these applications demonstrates the versatility of Boc-AA in various scientific fields, contributing significantly to advancements in research and development. The detailed methods and results highlight the compound’s importance in both fundamental and applied sciences.

Synthetic Organic Chemistry

Application Summary

The compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, which is a key step in the synthesis of tertiary butyl esters .

Methods of Application

A flow microreactor system is employed for this process, which has been found to be more efficient, versatile, and sustainable compared to traditional batch reactions .

Results

The flow process enables the rapid and direct introduction of the Boc group, enhancing the overall efficiency and yield of the synthetic process .

Safety And Hazards

The safety and hazards associated with “®-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid” would depend on various factors, including the specific conditions under which it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

将来の方向性

The future directions for research on “®-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid” could involve exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry. Further studies could also aim to better understand its physical and chemical properties, as well as its safety profile .

特性

IUPAC Name |

(2R)-2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDFGIXTRBDGRB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001154608 | |

| Record name | Cyclobutaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid | |

CAS RN |

155905-78-5 | |

| Record name | Cyclobutaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155905-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aR-(3aalpha,6alpha,6aalpha)]- (9CI)](/img/no-structure.png)

![1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate](/img/structure/B582846.png)

![(2'S)-6',7'-Difluoro-2'-methylspiro[1,3-dioxolane-2,10'-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene]](/img/structure/B582850.png)

![(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one](/img/structure/B582851.png)

![N-Benzyl-2-[2-hydroxyethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]-N-methylacetamide](/img/structure/B582853.png)

![N-Benzyl-2-[benzyl(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B582855.png)